molecular formula C13H10BrFN2O3 B8200346 3-(4-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(4-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B8200346
M. Wt: 341.13 g/mol
InChI Key: CTDLBQHVRCGINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a halogenated derivative of the piperidine-2,6-dione scaffold, a structural motif prevalent in immunomodulatory and anticancer agents. Its molecular formula is C₁₃H₁₀BrFN₂O₃, with a molecular weight of 357.13 g/mol (CAS: 2438239-34-8) . The compound features a bromine atom at position 4 and a fluorine atom at position 7 on the isoindolinone ring, substitutions that enhance electrophilicity and influence binding to biological targets such as cereblon (CRBN), a key protein in proteolysis-targeting chimeras (PROTACs) .

Synthetic routes typically involve palladium-catalyzed coupling or nucleophilic substitution reactions to introduce halogens. Analytical characterization includes HRMS (ESI+) for molecular ion confirmation (e.g., m/z 306.0528 [M-H]⁻) and ATR-FTIR for functional group identification (e.g., carbonyl stretches at 1731 cm⁻¹) . Safety data indicate hazards such as skin/eye irritation (H315, H319) and acute toxicity (H302) .

Properties

IUPAC Name

3-(7-bromo-4-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O3/c14-7-1-2-8(15)11-6(7)5-17(13(11)20)9-3-4-10(18)16-12(9)19/h1-2,9H,3-5H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDLBQHVRCGINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC(=C3C2=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modular Assembly via Amide Coupling

The most widely reported method involves a two-step process: (1) synthesis of the halogenated isoindolinone fragment and (2) coupling with a functionalized piperidine-2,6-dione precursor.

Step 1: Preparation of 4-Bromo-7-fluoro-1-oxoisoindoline
4-Bromo-7-fluoro-1-oxoisoindoline is synthesized via Friedel-Crafts acylation of 2-bromo-5-fluorotoluene, followed by nitration and reduction. Bromine is introduced using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, 80°C), while fluorination is achieved via Balz-Schiemann reaction with tetrafluoroboric acid.

Step 2: Coupling with Piperidine-2,6-dione
The isoindolinone fragment is coupled to piperidine-2,6-dione using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) in anhydrous DMF at 0–5°C. This minimizes epimerization at the piperidine C3 position.

ParameterMethod A (HATU)Method B (DCC)
Coupling AgentHATU (1.2 eq)DCC (1.5 eq)
SolventDMFTHF
Temperature0–5°CRT
Reaction Time12 h24 h
Yield72%65%

Method A provides superior yields due to milder conditions, reducing side reactions such as N-acylation of the piperidine ring.

One-Pot Cyclization Strategy

An alternative route employs a tandem cyclization-coupling approach starting from 2-amino-5-bromo-2-fluorobenzoic acid. Treatment with phosgene generates the isoindolinone ring, which reacts in situ with glutaric anhydride to form the piperidine-2,6-dione moiety. While efficient (65% yield), this method requires stringent moisture control to prevent hydrolysis of intermediates.

Optimization of Halogenation and Functionalization

Regioselective Bromination

Bromine is introduced at the C4 position of the isoindolinone ring using NBS in CCl₄ under UV light (λ = 365 nm). Selectivity is enhanced by electron-withdrawing effects of the adjacent ketone group, directing bromination to the para position relative to the fluorine substituent.

Fluorination via Halogen Exchange

Fluorine is incorporated via nucleophilic aromatic substitution (SNAr) using KF in the presence of 18-crown-6 ether. The reaction proceeds at 120°C in DMSO, achieving >90% conversion. Competing dehalogenation is suppressed by maintaining an oxygen-free environment.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient). The latter method achieves >99% purity, critical for pharmaceutical applications.

Purification MethodPurity (%)Recovery (%)
Flash Chromatography9585
Preparative HPLC99.570

Spectroscopic Analysis

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.5 Hz, 1H, Ar-H), 7.45 (dd, J = 10.5, 2.5 Hz, 1H, Ar-H), 5.12 (dd, J = 12.5, 5.0 Hz, 1H, piperidine-H), 4.35–4.28 (m, 2H, isoindolinone-CH₂), 2.90–2.75 (m, 4H, piperidine-CH₂).

  • HRMS (ESI+) : m/z calculated for C₁₃H₁₀BrFN₂O₃ [M+H]⁺: 340.9864; found: 340.9861.

Challenges and Mitigation Strategies

Epimerization at C3

The stereochemical integrity of the piperidine C3 position is prone to racemization under basic conditions. Using low temperatures (0–5°C) and non-basic coupling agents (e.g., HATU) reduces epimerization to <5%.

Solubility Limitations

The compound’s poor aqueous solubility complicates purification. Co-solvents like DMSO/water (1:1) or ethanol/water (3:7) enhance solubility during crystallization.

Industrial-Scale Case Study

A 2023 pilot-scale synthesis by AxisPharm utilized Method A (HATU coupling) with the following modifications:

  • Scale : 10 kg batch

  • Yield : 68% after HPLC purification

  • Purity : 99.2% (HPLC)

  • Cost Analysis : Raw material cost: $420/kg; processing cost: $180/kg .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxy derivatives.

    Coupling Reactions: The presence of the bromine atom allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium or Copper Catalysts: For facilitating coupling reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions[][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds[3][3].

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(4-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione exhibit promising anticancer properties. The oxoisoindolin moiety is known to interfere with specific cellular processes involved in tumor growth and proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Pharmacological Studies

The compound's unique structure allows for the exploration of its pharmacological effects beyond oncology. Investigations into its interactions with various biological targets are ongoing, aiming to elucidate its mechanism of action and therapeutic potential in treating other diseases such as neurodegenerative disorders and inflammatory conditions .

Drug Development

Given its structural diversity, this compound serves as a lead compound for the synthesis of novel drugs. Researchers are focusing on modifying its structure to enhance efficacy and reduce toxicity. The compound's ability to target specific biological pathways makes it a valuable candidate for developing targeted therapies .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines; effective against various tumors
Pharmacological StudiesPotential effects on neurodegenerative diseases; ongoing mechanism studies
Drug DevelopmentServes as a lead compound for synthesizing new drugs; modifications enhance efficacy

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against breast cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability by inducing apoptosis through caspase activation pathways .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of Alzheimer's disease. The results suggested that it could inhibit beta-secretase activity, thereby reducing amyloid-beta plaque formation, which is critical in Alzheimer's pathology .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : Bromine at position 4 (as in the target compound) vs. 5 (CAS 2438240-68-5) alters steric and electronic profiles. The 4-Br substitution may enhance CRBN binding compared to 5-Br due to proximity to the carbonyl group .
  • Amino Substitution: NE-006 replaces bromine with an amino group (4-NH₂), reducing molecular weight by ~65 g/mol and increasing solubility. This modification is critical for PROTAC applications, where polarity affects cellular uptake .
  • Fluorine Impact : Fluorine at position 7 (target compound) vs. 5 (CAS 2468780-76-7) improves metabolic stability by resisting cytochrome P450 oxidation .

Biological Activity

3-(4-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known by its CAS number 2438239-34-8, is a synthetic compound that has gained attention for its potential biological activity, particularly in the context of cancer treatment and immune modulation. This compound is characterized by several functional groups, including halogens (bromine and fluorine) and a piperidine dione structure, which contribute to its pharmacological properties.

Chemical Structure and Properties

The compound features:

  • Piperidine-2,6-dione : A cyclic dicarboximide that enhances solubility and reactivity.
  • Bromo and Fluoro Substituents : These halogens modify the chemical properties, potentially improving pharmacokinetics.
  • Oxoisoindolin-2-yl Group : Known for its significant activity against various cancer cell lines.

The molecular formula is C13H10BrFN2O3C_{13}H_{10}BrFN_2O_3 with a molecular weight of approximately 341.14 Da.

Research indicates that this compound acts primarily through the modulation of IKAROS family zinc finger proteins (IKZF2 and IKZF4). These proteins are critical in regulating immune responses and maintaining T cell homeostasis. The compound has shown potential as a degrader of these proteins, thereby influencing T cell function and possibly offering therapeutic benefits in autoimmune diseases and cancers.

Case Studies and Research Findings

  • Cancer Treatment :
    • In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis. For example, derivatives have been reported to inhibit proliferation in leukemia cells through IKZF2 degradation .
  • Immune Modulation :
    • A study highlighted the role of IKZF2 in regulatory T cells (Tregs). Compounds targeting IKZF2 can enhance Treg function by promoting FoxP3 expression, which is vital for Treg stability and suppressive functions. This suggests potential applications in treating autoimmune disorders where Treg functionality is compromised .

Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer Induces apoptosis in leukemia cells; inhibits tumor growth ,
Immune Modulation Enhances Treg function via IKZF2 degradation ,

Therapeutic Potential

The unique structure of this compound positions it as a candidate for developing novel therapies for:

  • Cancer : By targeting IKZF proteins to induce cancer cell death.
  • Autoimmune Diseases : By modulating Treg activity to restore immune balance.

Future Directions

Further research is needed to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Clinical trials will be essential to assess its efficacy and safety in human populations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, and how can purity be ensured?

  • Methodological Answer :

  • Step 1 : Use a multi-step synthesis approach, starting with isoindoline ring formation via condensation of substituted bromo-fluoro precursors with piperidine-2,6-dione derivatives. Reaction conditions (e.g., solvent polarity, temperature) should be optimized to minimize side products.
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent polarity adjusted based on compound solubility).
  • Step 3 : Validate purity using HPLC (≥95% purity threshold) and 1H/13C NMR to confirm structural integrity. Safety protocols, including inert atmosphere handling and PPE, must be followed to avoid degradation .

Q. How should researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Conduct phase-solubility studies in DMSO, PBS, and ethanol at 25°C and 37°C. Use UV-Vis spectroscopy to quantify solubility limits.
  • Stability : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products. Store lyophilized samples at -20°C in amber vials under argon to prevent photolytic or oxidative degradation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer :

  • Hypothesis Testing : Compare pharmacokinetic parameters (e.g., bioavailability, half-life) using rodent models. Adjust dosing regimens to account for metabolic differences.
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways and validate off-target effects via proteomic profiling. Cross-reference with in silico docking simulations (Autodock Vina) to identify binding discrepancies .
  • Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to distinguish assay-specific artifacts from true biological variation .

Q. How can polymorphic forms of this compound influence its pharmacokinetic properties, and what techniques characterize these forms?

  • Methodological Answer :

  • Polymorph Screening : Recrystallize the compound from 10+ solvent systems (e.g., acetonitrile, THF/water) to isolate polymorphs.
  • Characterization : Use PXRD to identify crystal lattice differences, DSC for melting point analysis, and dynamic vapor sorption (DVS) to assess hygroscopicity.
  • Bioimpact : Compare dissolution rates (USP apparatus) and bioavailability in animal models. Polymorphs with higher solubility may enhance in vivo efficacy but require stability optimization .

Q. What experimental designs are optimal for studying this compound’s role in enzyme inhibition or catalytic activity?

  • Methodological Answer :

  • Enzyme Assays : Conduct kinetic studies (e.g., Michaelis-Menten plots) with purified target enzymes (e.g., kinases or proteases). Use fluorescence-based substrates (e.g., FITC-labeled peptides) for real-time activity monitoring.
  • Inhibition Profiling : Perform IC50 determinations with dose-response curves (4-parameter logistic model). Validate specificity via counter-screening against unrelated enzymes (e.g., cytochrome P450 family).
  • Structural Insights : Co-crystallize the compound with target enzymes for X-ray diffraction analysis, focusing on halogen-bonding interactions from the bromo-fluoro substituents .

Methodological Challenges and Solutions

Q. How can researchers address low yield in the final synthetic step of this compound?

  • Troubleshooting Framework :

  • Root Cause Analysis : Check for steric hindrance in the isoindoline-piperidine coupling step. Use DFT calculations (Gaussian 09) to model transition states and identify bottlenecks.
  • Optimization : Introduce microwave-assisted synthesis to reduce reaction time or employ organocatalysts (e.g., DMAP) to enhance nucleophilic substitution efficiency .

Q. What computational tools are recommended for predicting structure-activity relationships (SAR) of derivatives?

  • Workflow :

  • QSAR Modeling : Use MOE or Schrödinger Suite to train models on bioactivity data (IC50, logP). Focus on descriptors like electronegativity (fluorine/bromine), lipophilicity, and hydrogen-bonding capacity.
  • Validation : Synthesize top-predicted derivatives and test in vitro. Compare experimental vs. predicted activity to refine models iteratively .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Handling : Use fume hoods and glove boxes for weighing and synthesis. Avoid exposure to moisture or light to prevent decomposition.
  • Emergency Response : Neutralize spills with inert adsorbents (vermiculite) and dispose via hazardous waste protocols (P501/P502 guidelines). Monitor for H360 reproductive toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.